HEM protein - 144351-15-5

HEM protein

Catalog Number: EVT-1516837
CAS Number: 144351-15-5
Molecular Formula: C18H12N2OS2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemp protein, derived from the seeds of the Cannabis sativa plant, is gaining recognition for its nutritional properties and potential health benefits. This protein source is rich in essential amino acids, omega fatty acids, and various vitamins and minerals. Hemp protein is classified into different categories based on its extraction methods and protein content, including hemp protein isolate, concentrate, and meal.

Source

Hemp seeds are the primary source of hemp protein. These seeds contain approximately 25% to 30% protein by weight, making them a valuable plant-based protein source. The extraction processes can influence the quality and composition of the resulting protein products .

Classification

Hemp proteins can be classified as follows:

  • Hemp Protein Isolate: Contains about 90% protein and minimal fat and carbohydrates.
  • Hemp Protein Concentrate: Contains around 50% to 70% protein with higher fat content than isolates.
  • Hemp Seed Meal: The byproduct of oil extraction from hemp seeds, containing about 30% to 35% protein.
Synthesis Analysis

Methods

The synthesis of hemp protein involves several extraction methods that affect the yield and quality of the proteins obtained. Common techniques include:

  • Cold Pressing: Involves mechanically pressing the seeds to extract oil, leaving behind a high-protein meal.
  • Solvent Extraction: Uses organic solvents to separate oil from seeds, followed by precipitation methods to isolate proteins.
  • Enzymatic Hydrolysis: Employs enzymes to break down proteins into peptides, enhancing digestibility and bioavailability .

Technical Details

The efficiency of these methods can vary significantly. For instance, cold pressing retains more nutrients compared to solvent extraction but yields lower amounts of protein. Enzymatic hydrolysis can improve the functional properties of proteins but requires careful control of conditions such as temperature and pH .

Molecular Structure Analysis

Structure

Hemp proteins are primarily composed of globulins (edestin and albumin), which are known for their high nutritional value. The molecular structure of these proteins includes a variety of amino acids, with significant amounts of arginine, histidine, and sulfur-containing amino acids.

Data

The molecular weight of hemp proteins typically ranges from 10 kDa to 100 kDa. The secondary structures predominantly include alpha-helices and beta-sheets, contributing to their functional properties in food applications .

Chemical Reactions Analysis

Reactions

Hemp proteins participate in various chemical reactions during processing and digestion. Key reactions include:

  • Hydrolysis: Breakdown of peptide bonds by enzymes or acids, which enhances digestibility.
  • Maillard Reaction: A non-enzymatic browning reaction that occurs during cooking, affecting flavor and color.

Technical Details

The Maillard reaction can lead to the formation of flavor compounds that enhance the sensory qualities of hemp protein products. Optimal conditions (temperature, pH) must be maintained to achieve desired outcomes without compromising nutritional value .

Mechanism of Action

Process

The mechanism by which hemp protein exerts its effects involves several biological processes:

  1. Digestion: Proteins are broken down into amino acids in the gastrointestinal tract.
  2. Absorption: Amino acids are absorbed into the bloodstream through the intestinal lining.
  3. Utilization: Amino acids are utilized for protein synthesis in tissues or converted into energy.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Light green to brownish-green depending on processing.
  • Texture: Fine powder when ground; may vary based on extraction method.

Chemical Properties

  • Solubility: Varies significantly; isolates have higher solubility than concentrates or meals.
  • Nutritional Composition: Rich in essential fatty acids (omega-3 and omega-6), fiber, vitamins (E, B), and minerals (magnesium, iron).

Relevant analyses show that hemp protein has a digestibility score comparable to other plant-based proteins but may vary based on processing methods used .

Applications

Scientific Uses

Hemp protein is utilized in various scientific applications:

  • Nutritional Studies: Investigating its role in human health due to its rich amino acid profile.
  • Food Industry: Used as an ingredient in health foods, smoothies, protein bars, and baked goods due to its emulsifying properties.
  • Animal Feed: Increasingly used as a sustainable source of protein for livestock.

Research continues to explore the potential health benefits associated with hemp protein consumption, including muscle recovery post-exercise and support for cardiovascular health due to its fatty acid composition .

Properties

CAS Number

144351-15-5

Product Name

HEM protein

Molecular Formula

C18H12N2OS2

Synonyms

HEM protein

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